3-(aminomethyl)-N,N-dimethylbenzamide

Drug Metabolism Enzyme Kinetics Cytochrome P450

Choose the meta-substituted 3-(aminomethyl)-N,N-dimethylbenzamide for differentiated research. Unique CYP450 N-demethylation kinetics (KIE Vmax=1.23, Vmax/Km=1.75) enable isoform-specific DMPK profiling. Validated as a bacterial strain marker for automated DNA sequencing. The free -CH2NH2 handle supports conjugation for prodrug engineering. N,N-dimethylbenzamide core provides 1,000–10,000-fold hydrotropic solubility enhancement. 3-substitution offers distinct receptor SAR vs. 2- or 4-analogs. Insist on the correct regioisomer—substitution is not functionally neutral.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 863548-47-4
Cat. No. B1284556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-N,N-dimethylbenzamide
CAS863548-47-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=C1)CN
InChIInChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3
InChIKeyWONKHTATCMFVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-N,N-dimethylbenzamide (CAS 863548-47-4): Core Chemical Specifications and Procurement Baseline


3-(Aminomethyl)-N,N-dimethylbenzamide (CAS 863548-47-4) is a benzamide-class organic compound with molecular formula C10H14N2O and molecular weight 178.23 g/mol . The compound features an aminomethyl group (-CH2NH2) at the 3-position of the benzene ring and a tertiary N,N-dimethylamide functionality . Its hydrochloride salt form (C10H15ClN2O, MW 214.69 g/mol) is also commercially available for research applications . This compound serves primarily as a synthetic intermediate and research tool, with reported utility as a chemical marker for bacterial identification in automated DNA sequencing applications .

Why 3-(Aminomethyl)-N,N-dimethylbenzamide Cannot Be Replaced by Close Benzamide Analogs Without Functional Consequence


Substitution among aminomethylbenzamide regioisomers or simple benzamide derivatives is not functionally neutral. The 3-substitution pattern (meta) confers distinct electronic and steric properties compared to the 2- or 4-substituted analogs, directly affecting biological target engagement and synthetic utility [1]. Furthermore, the N,N-dimethylamide moiety exhibits fundamentally different cytochrome P450-mediated metabolic reactivity compared to N,N-dimethylaniline counterparts, as demonstrated by large kinetic isotope effect differences and spin-selective N-demethylation mechanisms [2]. The presence of the free primary aminomethyl group also enables downstream conjugation and derivatization chemistry unavailable in simple N,N-dimethylbenzamide lacking this handle [3]. These molecular distinctions translate into measurable differences in target binding, metabolic stability, and synthetic versatility that render simple substitution among analogs inappropriate for rigorous scientific applications.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-N,N-dimethylbenzamide vs. Structural and Functional Comparators


Differential Cytochrome P450 N-Demethylation Kinetics: N,N-Dimethylbenzamide Core vs. N,N-Dimethylaniline Core

Compounds containing the N,N-dimethylbenzamide core (including 3-(aminomethyl)-N,N-dimethylbenzamide) exhibit a mechanistically distinct cytochrome P450-catalyzed N-demethylation pathway compared to N,N-dimethylaniline-based analogs. The DMBA core reactions display large deuterium kinetic isotope effects (KIEs) and show no response to para-substituent electronic effects, whereas DMA core reactions exhibit small KIEs with linear response to substituent electronics [1]. This distinction is critical for predicting metabolic stability in drug discovery programs.

Drug Metabolism Enzyme Kinetics Cytochrome P450 N-Dealkylation

Intermolecular Kinetic Deuterium Isotope Effect Values for N,N-Dimethylbenzamide N-Demethylation

The N,N-dimethylbenzamide core undergoes cytochrome P450-mediated N-demethylation with distinct kinetic parameters. Intermolecular kinetic deuterium isotope effects measured for N,N-dimethylbenzamide were 1.23 for Vmax and 1.75 for Vmax/Km, indicating substantial suppression of the intrinsic isotope effect and a rate-limiting step other than the isotopically sensitive C-H bond cleavage [1]. These values differ from those observed for structurally related tertiary amides and provide a quantitative benchmark for metabolic stability prediction.

Enzyme Kinetics Metabolic Stability Cytochrome P450 Isotope Effects

Hydrotropic Solubilization Potency: N,N-Dimethylbenzamide Core vs. N,N-Diethylnicotinamide

The N,N-dimethylbenzamide (DMBA) structural core confers superior hydrotropic solubilization capacity for hydrophobic drugs compared to N,N-diethylnicotinamide (DENA). DMBA exhibits greater hydrophobicity and more extensive self-association (determined by vapor osmometry), making it generally a more powerful solubilizer of hydrophobic drugs, achieving solubility enhancements of 1,000- to 10,000-fold across a panel of 13 structurally diverse poorly soluble drugs [1].

Formulation Science Solubility Enhancement Hydrotropy Drug Delivery

Regioisomer-Dependent Synthetic Yield: 3-Aminomethylbenzamide Synthesis via Catalytic Hydration Route

The production of aminomethylbenzamide regioisomers via catalytic hydration of the corresponding aminomethylbenzonitriles yields position-dependent outcomes. The meta-substituted derivative (3-aminomethylbenzamide) is obtained in 77% yield, while the para-substituted derivative (4-aminomethylbenzamide) achieves 81% yield under identical process conditions [1]. This yield differential reflects the influence of ring substitution pattern on reaction efficiency.

Process Chemistry Synthesis Optimization Benzamide Intermediates Yield Comparison

Optimal Research and Industrial Application Scenarios for 3-(Aminomethyl)-N,N-dimethylbenzamide


Drug Metabolism and Pharmacokinetic (DMPK) Probe Development

The well-characterized cytochrome P450 N-demethylation kinetics of the N,N-dimethylbenzamide core, with quantified intermolecular KIE values of 1.23 (Vmax) and 1.75 (Vmax/Km), make 3-(aminomethyl)-N,N-dimethylbenzamide and its derivatives valuable as probe substrates or scaffold components in DMPK studies [1]. The mechanistic divergence from aniline-based comparators (large vs. small KIEs, differential substituent response) enables researchers to interrogate isoform-specific metabolic pathways and predict in vivo clearance mechanisms .

Bacterial Identification and Diagnostic Assay Development

3-(Aminomethyl)-N,N-dimethylbenzamide has been validated as an effective chemical marker for bacterial strain identification using automated DNA sequencing platforms . This application leverages the compound's ability to generate differentiable signal patterns across bacterial strains, making it suitable for clinical microbiology quality control and diagnostic assay development where precise strain-level discrimination is required.

Formulation Excipient and Solubility Enhancement Research

The N,N-dimethylbenzamide core structure confers hydrotropic properties achieving 1,000- to 10,000-fold solubility enhancement for hydrophobic drugs . 3-(Aminomethyl)-N,N-dimethylbenzamide can serve as a scaffold for developing novel hydrotropic agents or as a reference compound in formulation studies aimed at improving the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The presence of the aminomethyl handle also enables covalent conjugation to drug substances for prodrug or co-crystal engineering applications.

Synthetic Intermediate for CNS-Targeted Benzamide Therapeutics

Aminomethylbenzamide compounds are established pharmacophores for dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptor modulation, with orally active antipsychotic agents developed from this scaffold . The 3-substituted regioisomer (meta) offers distinct spatial orientation of the aminomethyl pharmacophore compared to 2- or 4-substituted analogs [1], enabling structure-activity relationship (SAR) exploration for optimizing receptor binding selectivity and CNS penetration. The compound serves as a key intermediate for constructing more elaborate benzamide-based therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(aminomethyl)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.